molecular formula C51H51N3 B12593953 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine CAS No. 645399-34-4

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine

Cat. No.: B12593953
CAS No.: 645399-34-4
M. Wt: 706.0 g/mol
InChI Key: PQKTUYXMZYPFJG-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine ( 645399-34-4) is a sterically hindered triazine derivative with the molecular formula C51H51N3 and a molecular weight of 705.97 g/mol . This compound is characterized by a central 1,3,5-triazine core symmetrically substituted with three 2,3,5,6-tetramethylbiphenyl groups, a structure that contributes to a high molecular weight and significant hydrophobicity, as indicated by a computed XlogP of 14.2 . The specific arrangement of the tetramethyl groups on the biphenyl rings introduces substantial steric bulk, which can significantly influence the compound's crystallinity, supramolecular interactions, and optical properties. While direct application data for this specific alkylated analog is limited, research into closely related biphenyl-triazine compounds provides strong direction for its potential research value. Non-alkylated analogs, such as 2,4,6-Tri([1,1'-biphenyl]-4-yl)-1,3,5-triazine (TBPT), are well-documented as highly effective and photostable ultraviolet (UV) filters in cosmetic formulations for protecting skin and hair from UVA and UVB radiation . The structural similarity suggests that this tetramethylated derivative may be investigated for similar photoprotective applications, where the additional methyl groups could potentially enhance photostability or modify the UV absorption profile. Furthermore, biphenyl-triazine scaffolds are of significant interest in materials science, particularly in the development of organic electronic devices . The extended, rigid conjugated system of the molecule makes it a promising candidate for use as a building block in advanced materials, such as those employed in organic light-emitting diodes (OLEDs) . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of complex molecular architectures or as an active component in the study of novel optoelectronic materials. This product is intended For Research Use Only.

Properties

CAS No.

645399-34-4

Molecular Formula

C51H51N3

Molecular Weight

706.0 g/mol

IUPAC Name

2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)-1,3,5-triazine

InChI

InChI=1S/C51H51N3/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49-52-50(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)54-51(53-49)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3

InChI Key

PQKTUYXMZYPFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Tetramethylbiphenyl Precursors

  • Target : 4-Bromotetramethylbiphenyl derivatives (e.g., 4-bromo-2,3,5,6-tetramethylbiphenyl).
  • Method :
    • Bromination : Bromination of tetramethylbiphenyl at the 4-position using Br₂ or NBS in a controlled environment.
    • Purification : Recrystallization or column chromatography to isolate the brominated product.

Step 2: Triazine Core Formation

  • Method :
    • Cyanuric Chloride Coupling : Reacting 4-bromotetramethylbiphenyl with cyanuric chloride (C₃Cl₃N₃) under basic conditions (e.g., Na₂CO₃) in a polar solvent (e.g., DMF or THF).
    • Catalyst : Transition metal catalysts (e.g., Pd(PPh₃)₄) may facilitate C–N bond formation.
Reagents/Conditions Yield Key Challenges
Cyanuric chloride, Na₂CO₃, DMF ~50–70% Steric hindrance from bulky groups
Pd catalyst, toluene/THF ~60–80% High reaction temperatures (>100°C)

Ionic Liquid-Catalyzed Cyclization

Key Strategy : Utilizing acidic ionic liquids as dual solvent-catalysts to promote cyclization of intermediates into the triazine structure.

Method

  • Reactants : Tetramethylbiphenyl derivatives with nucleophilic groups (e.g., amines or hydroxyls) and triazine precursors (e.g., cyanuric chloride).
  • Conditions :
    • Solvent/Catalyst : Acidic ionic liquids (e.g., [C₁–C₁₀R][HSO₄⁻] or [C₁–C₁₀R][CF₃SO₃⁻]).
    • Temperature : 80–120°C for 1–15 hours.
    • Post-Treatment : Extraction with organic solvents (e.g., toluene), followed by evaporation and purification.
Parameter Optimal Range Outcome
Reaction Temperature 110°C High yield (>90%)
Ionic Liquid Type CF₃SO₃⁻-based Enhanced catalytic efficiency
Reaction Time 8–12 hours Complete conversion of reactants

Triflic Acid-Mediated Cyclization

Key Strategy : Acid-catalyzed cyclization of nitrile or amine derivatives to form the triazine core.

Method

  • Reactants : 4-Aminotetramethylbiphenyl derivatives and triflic acid (CF₃SO₃H).
  • Conditions :
    • Solvent : Dichloromethane or acetonitrile.
    • Catalyst : Triflic acid (2–5 equivalents).
    • Temperature : Room temperature to 50°C for 24–48 hours.
Reagent Role Advantage
Triflic Acid Protonates intermediates, facilitates cyclization High reactivity, minimal byproducts
Aminobiphenyl Nitriles Precursors for triazine nitrogen atoms Enables atom-efficient synthesis

Fe-Catalyzed Cyclization of Aldehydes

Key Strategy : Iron-catalyzed cyclization of aldehyde derivatives with NH₄I as a nitrogen source.

Method

Catalyst Yield Limitations
FeCl₃ 18–72% Low yields for sterically hindered substrates
Fe(acac)₃ 40–60% Requires precise stoichiometry

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Ionic Liquid-Catalyzed >90% High efficiency, reusable catalyst Limited scalability for large batches
Fe-Catalyzed Cyclization 40–72% Atom-efficient, low-cost reagents Variable yields, sensitivity to steric effects
Triflic Acid-Mediated 80–90% Mild conditions, high purity Requires precise acid control
Multi-Step Coupling 50–80% Versatility in functional group tuning Multi-stage purification required

Critical Challenges and Research Gaps

  • Steric Hindrance : Bulky tetramethylbiphenyl groups may impede coupling efficiency, necessitating high dilution or specialized catalysts.
  • Solvent Compatibility : Ionic liquids or polar aprotic solvents (e.g., DMF) are critical for dissolving reactants but complicate purification.
  • Scalability : Many methods are optimized for small-scale synthesis; industrial adaptation requires cost-effective catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine core can undergo substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Organic Solar Cells

One of the primary applications of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is in the development of organic solar cells (OSCs). The triazine structure serves as an effective electron acceptor due to its strong electron-withdrawing properties.

Key Findings:

  • Thermal Stability : The compound exhibits high thermal stability (up to 400 °C), making it suitable for processing in OSCs without degradation.
  • Charge Transfer : It facilitates efficient intramolecular charge transfer (ICT) when combined with donor units like tert-butyl-substituted triphenylamine (tTPA), enhancing the light absorption capabilities of solar cell materials .

Drug Discovery and Polypharmacology

The compound is also being explored in drug discovery efforts focused on polypharmacology—designing drugs that can interact with multiple targets simultaneously.

Case Study:

  • A recent study highlighted the generation of dual-target compounds using a similar triazine framework. These compounds showed promise in modulating multiple biological pathways, which is crucial for treating complex diseases like cancer .

Molecular Design and Synthesis

In molecular design, the structural features of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine allow for modifications that can enhance its functionality in various applications.

Synthetic Approaches:

  • The synthesis of derivatives involves straightforward coupling reactions that yield high purity products (>98% HPLC) suitable for further application in research and development .

Coordination Chemistry

The compound has been studied for its ability to form complexes with metal ions. Such complexes are significant in coordination chemistry and can lead to new materials with unique electronic or magnetic properties.

Observations:

  • Complexes formed with lanthanide nitrates have shown interesting structural characteristics that could be exploited in various technological applications .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The biphenyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT)

Structure : Pyridyl groups replace tetramethylbiphenyl substituents.
Properties :

  • Coordination Chemistry : Pyridyl nitrogen atoms enable metal coordination, making TPT a ligand in metal-organic frameworks (MOFs) and coordination polymers .
  • Crystal Packing : Exhibits planar geometry with π-π stacking interactions, differing from the steric hindrance in Trisbiphenyl Triazine .
    Applications : Used in supramolecular chemistry and catalysis .

2,4,6-Tris(2,4-dimethylphenyl)-1,3,5-triazine

Structure : Dimethylphenyl groups provide moderate steric bulk.
Properties :

  • Thermal Stability : Lower decomposition temperature (~250°C) compared to Trisbiphenyl Triazine (>300°C) due to reduced steric protection .
  • Intermolecular Interactions : Crystal structures reveal C–H···π interactions, unlike the van der Waals-dominated packing in Trisbiphenyl Triazine .
    Applications : Intermediate in organic synthesis and materials research .

2,4,6-Tris(3′-methylbiphenyl-3-yl)-1,3,5-triazine

Structure : Methylated biphenyl groups with meta-substitution.
Properties :

  • Electron Transport : High triplet energy (~2.8 eV) and thermal stability (T₅% decomposition >400°C), making it suitable for OLEDs .
  • Comparison with Trisbiphenyl Triazine : The para-substituted tetramethyl groups in Trisbiphenyl Triazine likely reduce π-conjugation, favoring UV absorption over electronic transport .

2,4,6-Tris(phenylthio)-1,3,5-triazine Derivatives

Structure: Thiophenol-derived substituents introduce sulfur atoms. Properties:

  • Electronic Effects : Sulfur’s electron-withdrawing nature reduces thermal stability (TGA decomposition ~200°C) compared to Trisbiphenyl Triazine .
  • Reactivity: Thioether linkages enable post-synthetic modifications, unlike the inert tetramethylbiphenyl groups . Applications: Potential use in optoelectronics and catalysis .

Data Table: Key Properties of Trisbiphenyl Triazine and Analogues

Compound Name Substituents Molecular Weight (g/mol) Thermal Stability (T₅% decomposition, °C) Key Applications
Trisbiphenyl Triazine Tetramethylbiphenyl ~846.1 >300 UV Filters, Materials
TPT Pyridin-4-yl ~327.3 ~200 MOFs, Catalysis
2,4,6-Tris(2,4-dimethylphenyl)-triazine Dimethylphenyl ~405.5 ~250 Synthetic Intermediates
2,4,6-Tris(3′-methylbiphenyl)-triazine Methylbiphenyl (meta) ~627.7 >400 OLEDs
2,4,6-Tris(phenylthio)-triazine Phenylthio ~519.7 ~200 Optoelectronics, Catalysis

Discussion of Structural and Functional Differences

  • Steric Effects: Trisbiphenyl Triazine’s tetramethylbiphenyl groups impede close molecular packing, enhancing solubility in nonpolar matrices compared to TPT or thio-substituted analogues .
  • Electronic Properties : Para-substituted aryl groups in Trisbiphenyl Triazine maximize UV absorption (λₘₐₓ ~340 nm), whereas meta-substituted or electron-deficient substituents (e.g., pyridyl) shift absorption profiles .
  • Thermal Stability : Bulky substituents and symmetric geometry contribute to Trisbiphenyl Triazine’s superior thermal stability, critical for high-temperature applications like coatings .

Biological Activity

2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine (commonly referred to as TABPT) is a triazine derivative notable for its applications in materials science and organic electronics. This compound has garnered attention due to its potential biological activities, particularly in photocatalysis and as a ligand in covalent organic frameworks (COFs). This article reviews the biological activity of TABPT with a focus on its mechanisms of action and practical applications.

  • Chemical Formula : C39H30N6
  • Molecular Weight : 582.7 g/mol
  • CAS Number : 2130745-76-3

Photocatalytic Activity

TABPT has demonstrated significant photocatalytic properties. Research indicates that it can effectively facilitate hydrogen evolution reactions (HERs) when integrated into COFs. For instance:

  • A COF synthesized from TABPT exhibited a low overpotential of 200 mV and a specific activity of 0.2831 mA cm2^{-2} in electrochemical water splitting .
  • Another study reported that a π-electron-extended triazine-based COF showed a remarkable photocatalytic degradation rate of rhodamine B dye molecules with an efficiency of 97.02% under UV-visible light irradiation .

Case Study 1: Hydrogen Evolution Reaction

In a recent study, the COF synthesized from TABPT was tested for its catalytic efficiency in HER. The results indicated:

  • Hydrogen Evolution Rate : 2712 μmol g1^{-1} h1^{-1}
  • Catalytic Stability : High retention of activity after prolonged electrocatalysis in acidic conditions .

Case Study 2: Photocatalytic Degradation

Another investigation focused on the photocatalytic degradation capabilities of TABPT-based materials:

  • Substrate : Rhodamine B dye.
  • Efficiency : Achieved a degradation rate of 97.02% under UV-visible light .

The biological activity of TABPT can be attributed to its unique molecular structure which allows for effective electron transfer processes. The presence of tetramethylbiphenyl groups enhances the stability and reactivity of the compound under light irradiation.

Comparative Analysis of Biological Activity

Activity TypeEfficiency/ResultsReference
Hydrogen Evolution ReactionOverpotential: 200 mV; Specific Activity: 0.2831 mA cm2^{-2}
Photocatalytic DegradationDegradation Rate: 97.02% for RhB dye
Antiviral PotentialAnalog compounds show inhibition against HIV

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,4,6-Tris(...)triazine?

  • Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution reactions using substituted biphenyl precursors. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions can yield triazine derivatives .
  • Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical for structural validation. Mass spectrometry (MS) confirms molecular weight (537.7 g/mol), while elemental analysis ensures purity (>98%) .

Q. What are the key considerations for ensuring purity during synthesis?

  • Purification : Recrystallization from non-polar solvents (e.g., toluene) is recommended to remove unreacted biphenyl precursors.
  • Quality Control : Use HPLC with UV detection (λ = 254 nm) to monitor purity. For trace impurities, combine with nitrogen-specific detectors .

Q. How can researchers validate the molecular structure using spectroscopic data?

  • NMR Analysis : Compare experimental ¹H NMR peaks (e.g., aromatic protons at δ 7.2–7.8 ppm) with simulated spectra from computational tools.
  • Mass Spectrometry : Match the molecular ion peak (m/z = 537.7) with theoretical values. Discrepancies in fragmentation patterns may indicate isomerization .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its performance in OLEDs?

  • Role in Devices : The triazine core acts as an electron-transport layer due to its high electron affinity. Biphenyl substituents enhance thermal stability (Tm > 280°C), critical for device longevity .
  • Optimization : Doping with cesium carbonate improves charge injection efficiency. Device configurations (e.g., ITO/HATCN/TAPC/TCTA) require precise layer thickness (10–30 nm) to balance exciton recombination .

Q. What strategies optimize its use as a ligand in metal-organic frameworks (MOFs)?

  • Coordination Chemistry : The triazine nitrogen atoms can bind transition metals (e.g., Fe³⁺, Cu²⁺). Pre-functionalization with amino groups (e.g., 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-amine)) enhances chelation efficiency .
  • Porosity Tuning : Vary biphenyl substituents to adjust MOF pore size (e.g., tetramethyl groups reduce steric hindrance for gas adsorption) .

Q. How to design experiments to analyze photophysical properties for optoelectronic applications?

  • Photoluminescence (PL) Studies : Measure emission spectra in thin films (λex = 350 nm) to assess blue phosphorescence. Compare quantum yields in doped vs. undoped systems.
  • Electrochemical Analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels. A HOMO of −5.8 eV and LUMO of −3.2 eV are typical for OLED compatibility .

Q. Methodological Challenges & Data Contradictions

Q. How to resolve discrepancies in reported spectroscopic data across studies?

  • Standardization : Use certified reference materials (e.g., CAS 31274-51-8) with documented NMR and MS profiles. Cross-validate with computational tools (e.g., PubChem CID 11628027) .
  • Solvent Effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Always report solvent conditions .

Q. What are the limitations of using this compound in high-temperature applications?

  • Thermal Stability : While the melting point is 282°C, prolonged heating above 250°C may degrade biphenyl substituents. Thermogravimetric analysis (TGA) under nitrogen is advised to assess decomposition thresholds .

Q. Table 1. Key Physicochemical Properties

PropertyValueMethodReference
Molecular Weight537.7 g/molMS
Melting Point282°CDSC
Purity>98%HPLC
HOMO/LUMO−5.8/−3.2 eVCV

Q. Table 2. Common Synthons for Functionalization

PrecursorRoleApplication
4-BiphenylcarbaldehydeAldehyde donorOLED intermediates
1,3,5-Triformylphloroglucinol (Tp)MOF linkerPorous materials

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